

Unveiling the Structure of D-Octopinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octopinic acid

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Introduction

D-octopinic acid, a naturally occurring opine found in crown gall tumors induced by *Agrobacterium tumefaciens*, belongs to the octopine family of amino acid derivatives.[1] Its structure, N²-[(1R)-1-carboxyethyl]-L-ornithine, is formed through the condensation of L-ornithine and D-pyruvate. The precise elucidation of its stereochemistry and connectivity is crucial for understanding its biological role and for its potential applications in drug development and as a biochemical probe. This technical guide provides an in-depth overview of the structural elucidation of **D-octopinic acid**, detailing the experimental protocols and presenting key quantitative data.

Physicochemical Properties

Property	Value
Chemical Formula	C ₈ H ₁₆ N ₂ O ₄
Molecular Weight	204.22 g/mol
CAS Number	20197-09-5
Appearance	White to off-white solid
Stereochemistry	(2S)-2-[[[(1R)-1-carboxyethyl)amino]pentanedioic acid

Structural Elucidation Methodologies

The definitive structure of D-**octopinic acid** has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For D-**octopinic acid**, both ^1H and ^{13}C NMR are essential for determining the carbon skeleton and the connectivity of protons.

^1H NMR Spectroscopic Data (D_2O)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.75	t	7.5	H-2
3.45	q	7.0	H-2'
3.05	t	7.8	H-5
1.95-2.10	m	-	H-3
1.80-1.95	m	-	H-4
1.40	d	7.0	H-3'

^{13}C NMR Spectroscopic Data (D_2O)

Chemical Shift (δ) ppm	Assignment
181.5	C-1'
178.0	C-1
61.0	C-2
55.5	C-2'
40.0	C-5
28.5	C-3
25.0	C-4
18.0	C-3'

A sample of D-**octopinic acid** is dissolved in deuterium oxide (D_2O) to a concentration of approximately 10-20 mg/mL. 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, the residual water signal is suppressed using appropriate pulse sequences. For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the unambiguous assignment of all signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of D-**octopinic acid** and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

- Method: Electrospray Ionization (ESI) in positive ion mode.
- Expected m/z : $[M+H]^+ = 205.1132$
- Interpretation: The accurate mass measurement confirms the elemental composition of $C_8H_{16}N_2O_4$.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
205.1132	187.0921	H ₂ O
205.1132	159.1023	HCOOH
205.1132	84.0811	C ₅ H ₁₀ N ₂ O ₂

A dilute solution of D-**octopinic acid** in a suitable solvent (e.g., methanol/water with 0.1% formic acid) is introduced into an electrospray ionization source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). For MS/MS analysis, the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

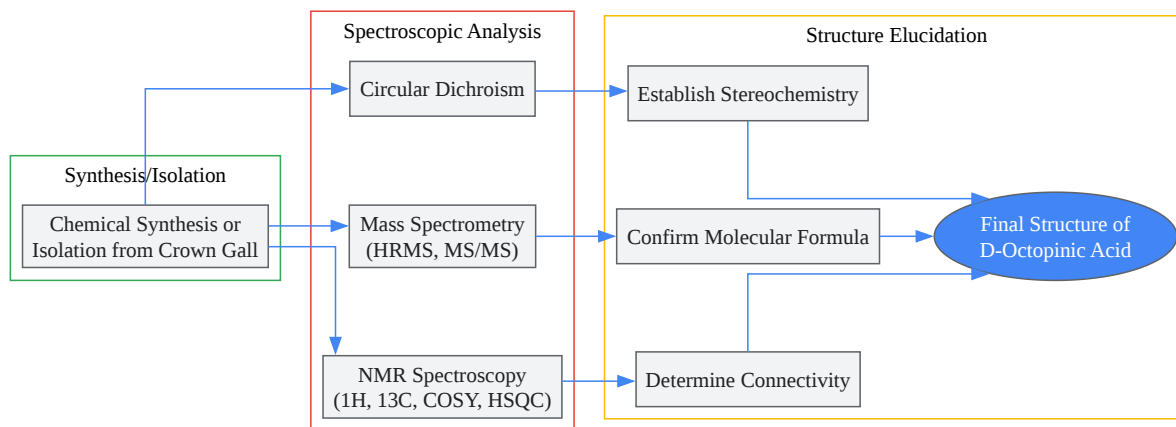
Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is employed to confirm the absolute stereochemistry of the chiral centers in D-**octopinic acid**. The (1R) configuration of the carboxyethyl moiety and the (2S) configuration of the ornithine moiety give rise to a characteristic CD spectrum.

A solution of D-**octopinic acid** in an appropriate solvent (e.g., water or a buffered solution) is placed in a quartz cuvette. The CD spectrum is recorded over a range of wavelengths, typically from 190 to 400 nm. The sign and magnitude of the Cotton effects are compared with those of known standards or theoretical calculations to confirm the absolute configuration.

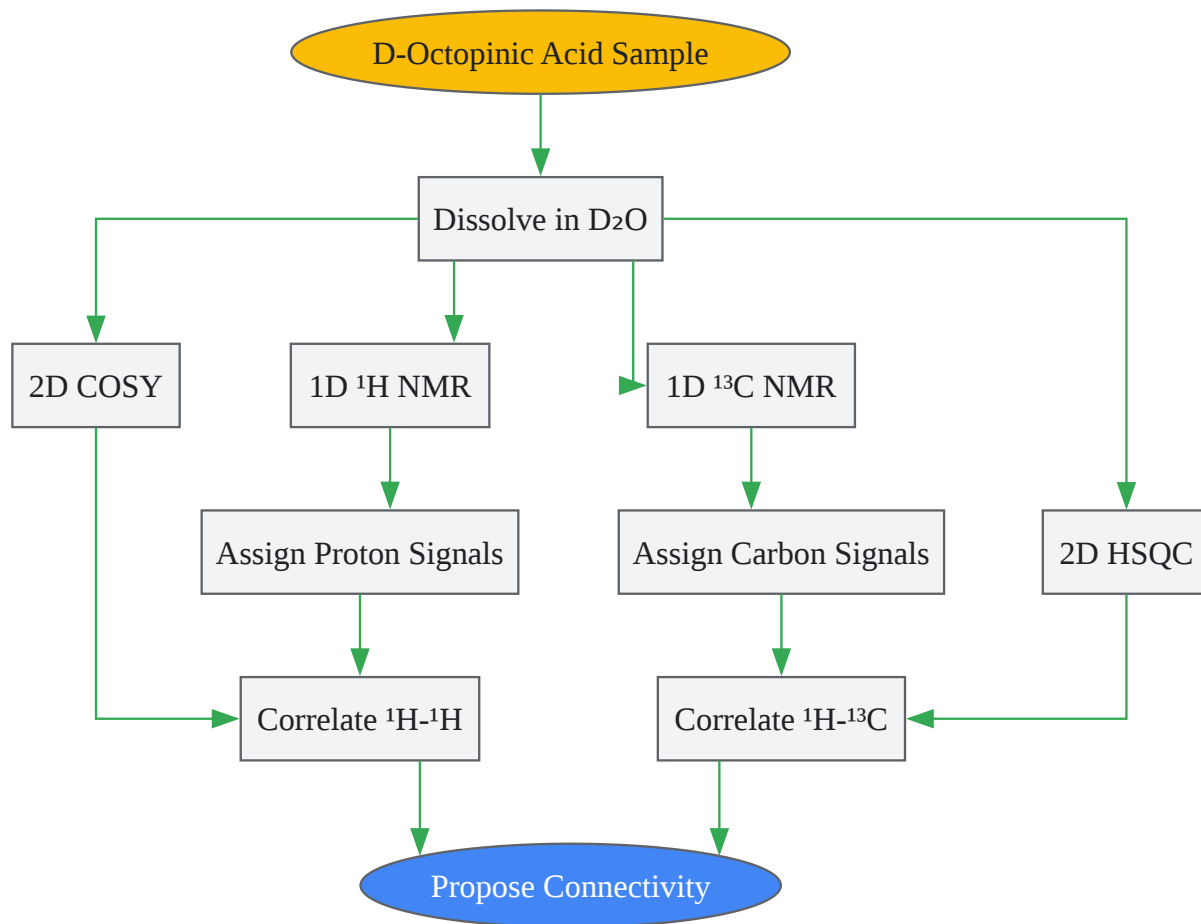
Visualizing the Structural Elucidation Workflow

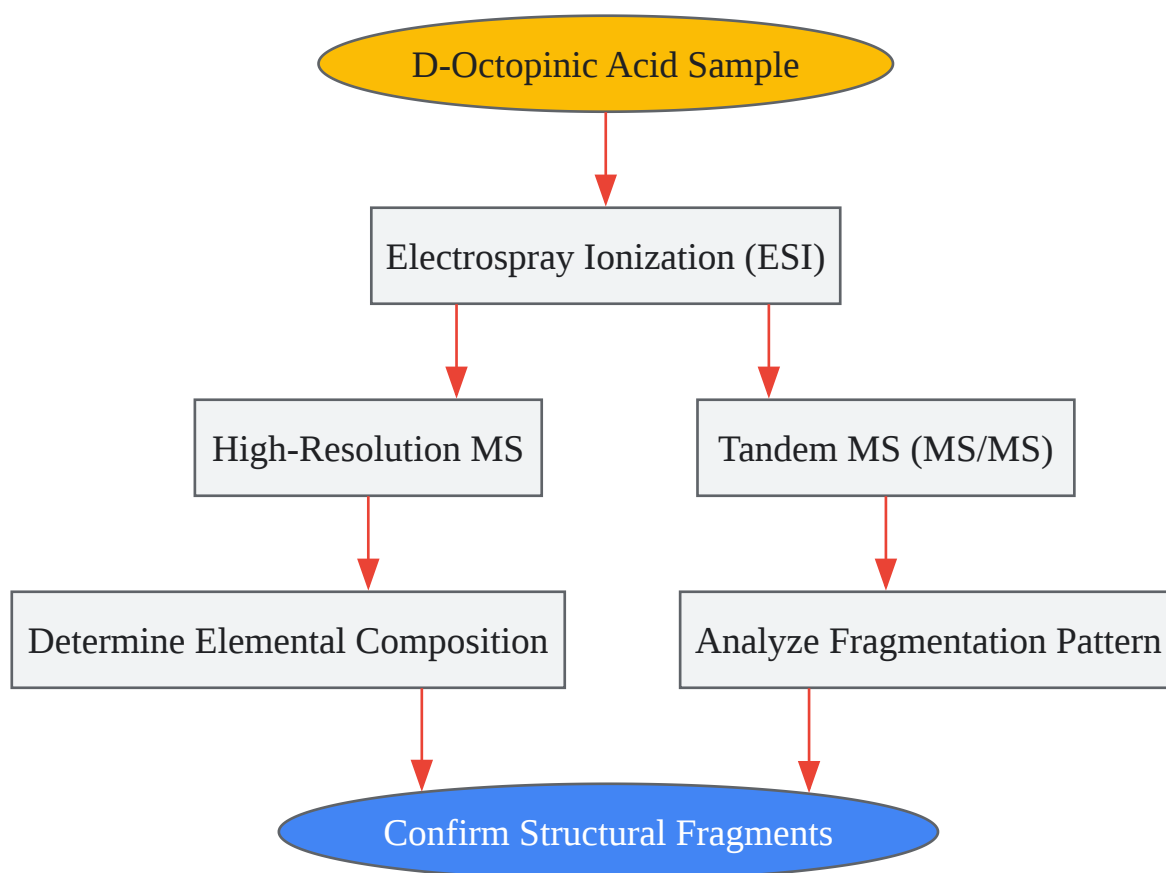
The following diagrams illustrate the key experimental workflows and logical relationships in the structural elucidation of D-**octopinic acid**.



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Caption: Overall workflow for the structural elucidation of D-**octopinic acid**.





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References

- 1. BJOC - Search Results [beilstein-journals.org]
- To cite this document: BenchChem. [Unveiling the Structure of D-Octopinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252799#structural-elucidation-of-d-octopinic-acid\]](https://www.benchchem.com/product/b1252799#structural-elucidation-of-d-octopinic-acid)

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